4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine
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Overview
Description
This compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The structure suggests that it might have interesting chemical properties due to the presence of the oxazole ring and the fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a similar process . The fluorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl and fluorophenyl groups . The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
As an oxazole derivative, this compound could potentially participate in a variety of chemical reactions. For example, oxazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atom or the carbon atoms of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the fluorophenyl group. For example, the electronegativity of the fluorine atom could influence the compound’s reactivity and polarity .Mechanism of Action
Safety and Hazards
Future Directions
The study and application of oxazole derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and coordination chemistry . The specific compound “4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine” could potentially be of interest in these or other areas, depending on its specific properties and reactivity.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-phenyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-10(7-9-12)13-14(18-19-15(13)17)11-4-2-1-3-5-11/h1-9H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVBCRBIGNJLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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